6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine
Description
Properties
CAS No. |
51776-58-0 |
|---|---|
Molecular Formula |
C10H12N4S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
6-methylsulfanyl-9-(thiolan-2-yl)purine |
InChI |
InChI=1S/C10H12N4S2/c1-15-10-8-9(11-5-12-10)14(6-13-8)7-3-2-4-16-7/h5-7H,2-4H2,1H3 |
InChI Key |
XBEMNCRDBWZLRW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3CCCS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine typically involves the formation of the purine ring followed by the introduction of the thiophene moiety. One common method includes the reaction of a purine derivative with a thiophene-containing reagent under specific conditions. For example, the use of a bis(alkoxo)palladium complex enables an efficient phosphine-free direct C-H arylation of thiophenes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as catalytic vapour-phase reactions or the use of environmentally sustainable strategies like the chemoselective heterocyclization of bromoenynes through a sulfuration/cyclization process .
Chemical Reactions Analysis
Types of Reactions
6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or organometallic compounds for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the thiophene moiety .
Scientific Research Applications
6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic materials and functional supramolecular chemistry
Mechanism of Action
The mechanism by which 6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1. Comparison of 6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine with Analogous Compounds
Key Findings and Structure-Activity Relationships
C6 Substituents
- Derivatives with this group have shown anticancer activity in vitro .
- Chloro (R6) : Commonly used as a leaving group for further functionalization (e.g., nucleophilic substitution in nucleoside synthesis) .
- Dodecylthio (R6) : Long alkyl chains correlate with improved antimycobacterial activity, likely due to membrane disruption or target binding .
- Benzylsulfanyl (R6) : Exhibits significant antithyroid activity via iodine complexation, comparable to methimazole .
N9 Substituents
- Tetrahydrothiophen-2-yl : The sulfur atom in the thiophene ring may contribute to unique binding interactions, though this requires validation.
- Tetrahydro-2H-pyran-2-yl : Oxygen-containing pyranyl groups improve solubility and metabolic stability compared to thiophene analogs .
- Ethylcarboxymethyl (N9) : Polar groups enhance antimycobacterial efficacy, possibly by facilitating target engagement .
Pharmacological Highlights
- Anticancer Potential: While direct data are lacking, 9-amino-6-(methylthio)-9H-purine derivatives demonstrate activity, suggesting the methylsulfanyl group’s importance .
- Antimycobacterial Activity : N9-substituted purines with long alkyl thioethers (e.g., dodecylthio) show MIC values as low as 0.78 µg/mL against Mycobacterium tuberculosis .
- Antithyroid Effects : 6-(Benzylsulfanyl)-9H-purine forms charge-transfer complexes with iodine, suppressing thyroid hormone synthesis .
Biological Activity
6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine, also known by its CAS number 51776-58-0, is a purine derivative that has garnered interest in various biological and pharmacological studies. This compound is characterized by a unique structure that incorporates a methylsulfanyl group and a tetrahydrothiophenyl moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of 6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine is , with a molecular weight of approximately 240.36 g/mol. It appears as a white crystalline powder and is soluble in organic solvents.
Antimicrobial Activity
Research indicates that purine derivatives, including 6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine, exhibit notable antimicrobial properties. A study demonstrated that naturally occurring purine bases can inhibit microbial growth effectively. The specific mechanism may involve interference with nucleic acid synthesis or disruption of cellular metabolism in microorganisms .
Enzyme Inhibition
6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine may also act as an inhibitor of specific enzymes involved in nucleotide metabolism. For instance, some purine analogs have been shown to inhibit enzymes like xanthine oxidase and adenosine deaminase, which are crucial for purine metabolism. This inhibition can lead to altered cellular levels of purines and potentially enhance the therapeutic effects against certain diseases.
Study on Antimicrobial Properties
A study published in Microbial Ecology evaluated the antimicrobial activity of various purines against pathogenic bacteria. The results indicated that compounds similar to 6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .
Antitumor Activity Evaluation
In vitro assays conducted on related purine derivatives showed significant cytotoxic effects against human cancer cell lines. For example, compounds with similar structural features demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549). These findings highlight the potential of 6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine as an antitumor agent .
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
